2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol typically involves the condensation of 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-iodoaniline in the presence of a catalyst such as glacial acetic acid. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH).
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts in the presence of boronic acids for Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, potentially inhibiting or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
- **2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
- **2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
Uniqueness
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is unique due to the presence of the benzoxazole ring and the iodine atom, which confer distinct reactivity and potential for forming diverse derivatives. The combination of these structural elements makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H11Cl2IN2O2 |
---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C20H11Cl2IN2O2/c21-15-4-1-11(8-16(15)22)20-25-17-9-14(3-6-19(17)27-20)24-10-12-7-13(23)2-5-18(12)26/h1-10,26H |
InChI Key |
AYUWYNJTVYXHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.